(2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
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Overview
Description
(2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and multiple hydroxyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrrolidine ring.
- Introduction of the hydroxyl groups.
- Coupling of the thiazole ring with the benzyl group.
- Final assembly of the compound through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Possible use in treating diseases due to its biological activity.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Hydroxy-N-(2-hydroxybenzyl)pyrrolidine-2-carboxamide: Lacks the thiazole ring.
(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide: Lacks one hydroxyl group.
Uniqueness
- The presence of both hydroxyl groups and the thiazole ring in (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H19N3O3S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H19N3O3S/c1-9-15(23-8-19-9)10-2-3-11(14(21)4-10)6-18-16(22)13-5-12(20)7-17-13/h2-4,8,12-13,17,20-21H,5-7H2,1H3,(H,18,22)/t12-,13+/m1/s1 |
InChI Key |
GXSFVVJDQVMLHM-OLZOCXBDSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3)O)O |
Origin of Product |
United States |
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